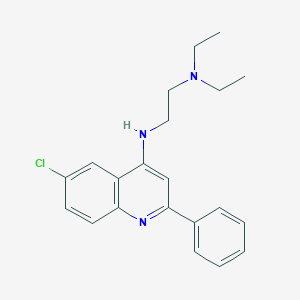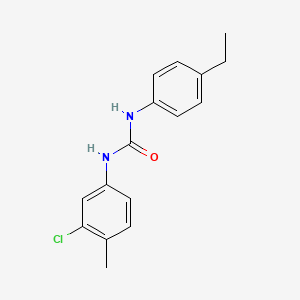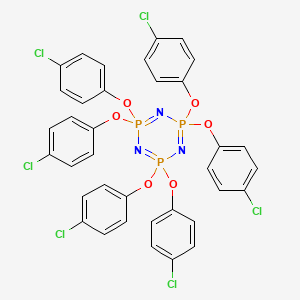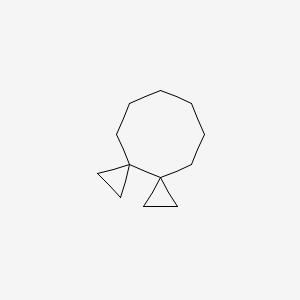
Dispiro(2.0.2.6)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro(2.0.2.6)dodecane is a unique organic compound with the molecular formula C12H20 and a molecular weight of 164.2872 g/mol It is characterized by its distinctive structure, which includes two spiro-connected cyclopropane rings and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.6)dodecane typically involves the formation of spirocyclic structures through cyclization reactions. One common method is the cyclopropanation of suitable precursors under specific conditions. For example, the reaction of a cyclohexane derivative with a diazo compound in the presence of a catalyst can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dispiro(2.0.2.6)dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dispiro(2.0.2.6)dodecane has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of Dispiro(2.0.2.6)dodecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dispiro(2.0.2.4)decane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiro(5.6)dodecan-1-one: A spirocyclic ketone with different functional groups and reactivity.
Uniqueness
Dispiro(2.0.2.6)dodecane is unique due to its specific ring structure and the presence of two spiro-connected cyclopropane rings. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .
Properties
CAS No. |
64601-40-7 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dispiro[2.0.24.63]dodecane |
InChI |
InChI=1S/C12H20/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h1-10H2 |
InChI Key |
YRJUSPHJSULFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC2)C3(CC1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
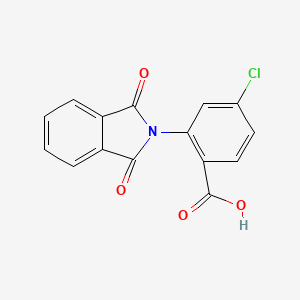
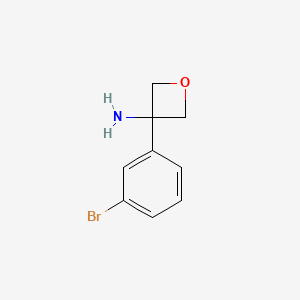

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)


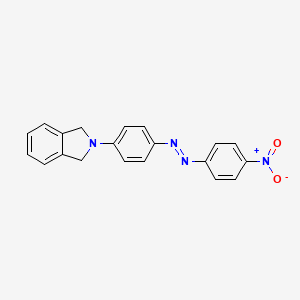
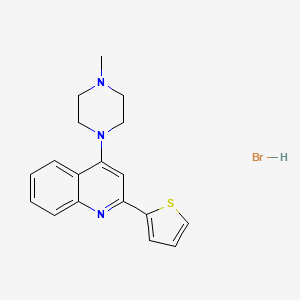
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
